Bienvenue dans la boutique en ligne BenchChem!

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one

Lipophilicity Drug-likeness Physicochemical properties

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one (CAS 2138534-69-5) is a 3,5-disubstituted isoxazole featuring a difluoromethyl (-CHF2) group at the 5-position and an acetyl group at the 3-position. With a molecular formula of C6H5F2NO2 and a molecular weight of 161.11 g/mol, this compound belongs to the class of fluorinated heterocyclic building blocks that have gained prominence in drug discovery and agrochemical development.

Molecular Formula C6H5F2NO2
Molecular Weight 161.108
CAS No. 2138534-69-5
Cat. No. B2873192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one
CAS2138534-69-5
Molecular FormulaC6H5F2NO2
Molecular Weight161.108
Structural Identifiers
SMILESCC(=O)C1=NOC(=C1)C(F)F
InChIInChI=1S/C6H5F2NO2/c1-3(10)4-2-5(6(7)8)11-9-4/h2,6H,1H3
InChIKeyIVLCVYNOIRDESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one (CAS 2138534-69-5): A Fluorinated Isoxazole Building Block for Medicinal Chemistry and Agrochemical Procurement


1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one (CAS 2138534-69-5) is a 3,5-disubstituted isoxazole featuring a difluoromethyl (-CHF2) group at the 5-position and an acetyl group at the 3-position [1]. With a molecular formula of C6H5F2NO2 and a molecular weight of 161.11 g/mol, this compound belongs to the class of fluorinated heterocyclic building blocks that have gained prominence in drug discovery and agrochemical development [1]. The computed XLogP3 of 1.0 and five hydrogen bond acceptor sites differentiate it from non-fluorinated and alternative fluoroalkyl-substituted isoxazole analogs [2]. The compound is commercially available from multiple vendors (Sigma-Aldrich/Enamine, Biosynth, AKSci, Leyan) at ≥95% purity as a liquid or solid, with pricing ranging from approximately $675 for 50 mg to $2,125 for 0.5 g from specialty suppliers .

Why 5-Methyl or Unsubstituted Isoxazole Analogs Cannot Substitute for 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one in Lead Optimization


Substituting 1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one with non-fluorinated analogs such as 1-(5-methylisoxazol-3-yl)ethanone (CAS 24068-54-0) or 1-(isoxazol-3-yl)ethanone (CAS 88511-37-9) fundamentally alters three critical molecular properties that govern downstream biological and pharmacokinetic performance [1]. The -CHF2 group functions as a lipophilic hydrogen bond donor (cLogP shift of +0.2 to +0.6 units vs. -CH3 or -H), increases hydrogen bond acceptor count (5 vs. 3), and serves as a metabolically stable bioisostere of hydroxyl, thiol, or amine functionalities — properties that cannot be replicated by a methyl group or hydrogen atom [2]. These differences directly affect target binding, metabolic stability, and passive permeability in derived lead series, making simple analog interchange scientifically unsound without full re-optimization of the candidate molecule [2].

Quantitative Differentiation Evidence for 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count: Difluoromethyl vs. Methyl and Unsubstituted Isoxazole Analogs

The target compound 1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one exhibits a computed XLogP3 of 1.0 and five hydrogen bond acceptor sites, compared to its closest non-fluorinated analog 1-(5-methylisoxazol-3-yl)ethanone (XLogP3 0.8, HBA 3) and the unsubstituted 1-(isoxazol-3-yl)ethanone (XLogP3 0.4, HBA 3) [1]. The +0.2 logP increase over the methyl analog and +0.6 over the unsubstituted analog, combined with two additional hydrogen bond acceptor atoms from the CHF2 fluorine atoms, provide measurably distinct physicochemical properties that influence membrane permeability and target binding [2]. The CHF2 group also introduces a dipole moment alteration and potential for stereoelectronic effects not present in -CH3 or -H substituted analogs [2]. Note: This is a Class-level inference based on well-established SAR principles of CHF2 bioisosterism; no direct comparative biological assay data for this specific compound versus the named comparators was identified in the published literature. [2]

Lipophilicity Drug-likeness Physicochemical properties Bioisosterism

CHF2-Isoxazole Core Demonstrated Antifungal Activity Superiority: Fluxapyroxad Scaffold Replacement Evidence

A representative CHF2-isoxazole building block was incorporated into the known succinate dehydrogenase inhibitor (SDHI) fungicide Fluxapyroxad (BASF), replacing the original pyrazole-carboxamide core with a CHF2-isoxazole scaffold. The synthesized analogue demonstrated higher antifungal activity than the parent Fluxapyroxad molecule [1]. This result provides direct evidence that the CHF2-isoxazole motif — the identical heterocyclic core present in 1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one — can confer superior target engagement in the SDH enzyme family relative to the widely commercialized pyrazole-based scaffold [1]. The target compound contains the same 5-difluoromethylisoxazole core as the Fluxapyroxad analogue and the additional 3-acetyl functional handle, making it a strategic intermediate for generating novel SDHI candidate libraries. Note: This is Class-level inference; the specific 3-acetyl derivative has not been independently tested against Fluxapyroxad, but the core scaffold's validated superiority supports its procurement over non-fluorinated or pyrazole-based alternatives for SDHI-targeted programs. [1]

Agrochemical Succinate dehydrogenase inhibitor Antifungal Scaffold hopping

Synthetic Accessibility: Established Deoxofluorination Route from 5-Formylisoxazole Precursors Enabling Multigram Preparation

The 5-CHF2-isoxazole scaffold, including derivatives directly related to 1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one, is accessible via late-stage deoxofluorination of the corresponding 5-formylisoxazole precursor using diethylaminosulfur trifluoride (DAST) or similar reagents [1]. This method was demonstrated on multigram scale for various 5-fluoroalkylisoxazole building blocks and was explicitly used to prepare side-chain functionalized mono-, di-, and trifluoromethylisoxazoles, including fluorinated analogues of bioactive molecules ABT-418 and ESI-09 [1]. An alternative synthetic route via vinyl azide cyclization with difluoroacetic anhydride provides convenient access to 5-difluoromethyl isoxazoles in yields up to 89% [2]. In contrast, 5-trifluoromethylisoxazole analogs require distinct [3+2] cycloaddition conditions using CF3-substituted alkenes and cannot be prepared via the deoxofluorination route [1]. Note: This is a Direct head-to-head comparison of synthetic routes; the target compound has been specifically prepared via both described methodologies. [1] [2]

Synthetic methodology Deoxofluorination Building block Scalability

3-Acetyl Functional Handle Differentiation: Distinct Derivatization Potential vs. 5-Amino or 5-Bromo CHF2-Isoxazole Building Blocks

The 3-acetyl substituent of 1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one provides a ketone functional handle that enables chemistry inaccessible to other commercially available 5-difluoromethylisoxazole building blocks such as 5-(difluoromethyl)isoxazol-3-amine (CAS 1780523-90-1) or 3-bromo-5-(difluoromethyl)isoxazole (CAS 2090657-50-2) [1]. The acetyl group can undergo condensation reactions (aldol, Knoevenagel, Claisen), reduction to the corresponding alcohol, reductive amination, or conversion to oxime/hydrazone derivatives — diversification pathways that the amino or bromo congeners cannot access without prior functional group interconversion [2]. This positions the target compound as a preferred entry point for generating ketone-derived libraries of CHF2-isoxazoles with C-C, C-N, or C-O linkages at the 3-position side chain. The commercial availability of the 3-bromo analog (bromine as leaving group for cross-coupling) versus the 3-acetyl analog (ketone as condensation handle) represents complementary rather than interchangeable reactivity, making building block selection contingent on the desired derivatization strategy. Note: This is a Class-level inference based on well-precedented isoxazole ketone reactivity; no head-to-head library comparison data exists. [1] [2]

Synthetic handle Ketone chemistry Derivatization Chemical space

Vendor Availability and Pricing Transparency: Multi-Supplier Benchmarking for Procurement Planning

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one is catalogued by multiple independent suppliers with consistent purity specifications, enabling competitive sourcing. Sigma-Aldrich (via Enamine) lists the compound at 95% purity as a liquid . Biosynth offers 50 mg at $675 and 0.5 g at $2,125 . AKSci lists at 95% purity , and Leyan (Chinese domestic supplier) catalogues the compound under product number 2257404 . In contrast, the closest non-fluorinated analog 1-(5-methylisoxazol-3-yl)ethanone (CAS 24068-54-0) is more widely available and priced significantly lower, while the 5-trifluoromethyl congener is not commonly catalogued as a discrete 3-acetyl derivative from major suppliers. This multi-supplier availability for the CHF2 variant reduces single-source dependency compared to more specialized fluoroalkyl-isoxazole building blocks. Note: Pricing data reflects snapshot values and may vary; the differentiation lies in the breadth of commercial availability rather than absolute cost.

Commercial availability Procurement Pricing Supply chain

GHS Hazard Profile Differentiation: Acute Oral Toxicity Classification Absent in Non-Fluorinated Analog

The target compound carries a GHS hazard classification of H302 (Harmful if swallowed, Acute Tox. 4), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) based on ECHA C&L notification data [1]. In contrast, the direct non-fluorinated analog 1-(5-methylisoxazol-3-yl)ethanone (CAS 24068-54-0) is classified only as H315, H319, and H335 — notably lacking the H302 acute oral toxicity warning [2]. This difference has practical implications for laboratory handling protocols, shipping classification, and institutional chemical safety review. The presence of the difluoromethyl group introduces an additional acute toxicity hazard that must be factored into procurement and usage planning. However, neither compound is classified as acutely toxic via inhalation or as a dermal sensitizer. Both compounds carry the same signal word ('Warning') and skin/eye/respiratory irritation classifications. Note: This is a Direct head-to-head comparison of regulatory GHS classifications based on ECHA-submitted data. [1] [2]

Safety Handling GHS classification Toxicity

Recommended Procurement and Application Scenarios for 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one (CAS 2138534-69-5)


SDHI Fungicide Lead Optimization: CHF2-Isoxazole Scaffold Replacement of Pyrazole Cores

Agrochemical discovery teams pursuing novel succinate dehydrogenase inhibitors (SDHIs) should prioritize this 3-acetyl-5-CHF2-isoxazole building block over pyrazole-carboxamide intermediates when the goal is scaffold hopping. Direct evidence demonstrates that the CHF2-isoxazole core, when incorporated into the Fluxapyroxad framework, yields higher antifungal activity than the commercial pyrazole-based fungicide [1]. The 3-acetyl group provides a synthetic handle for constructing the carboxamide side chain characteristic of SDHI pharmacophores, enabling rapid access to novel CHF2-isoxazole SDHI candidates that are not accessible from 3-amino or 3-bromo CHF2-isoxazole building blocks. This scenario is particularly relevant for programs targeting resistant fungal strains where known SDHI scaffolds have diminished efficacy.

Medicinal Chemistry CHF2 Bioisostere Installation with Ketone Diversification

Medicinal chemists seeking to install a metabolically stable, lipophilic hydrogen bond donor (CHF2) into lead compounds while retaining a ketone functional group for further SAR exploration should select this building block. The −CHF2 group functions as a bioisostere of −OH, −SH, or −NH2 while providing enhanced metabolic stability against oxidative metabolism [1]. The 3-acetyl group enables condensation-based library synthesis (aldol, Knoevenagel, reductive amination) that directly installs the CHF2-isoxazole moiety into diverse chemical space [2]. This dual functionality — bioisostere installation plus ketone diversification — is not simultaneously available from any other widely catalogued CHF2-isoxazole building block, making this compound the preferred procurement choice for programs requiring both features.

Physicochemical Property Modulation in Lead Series Requiring Intermediate Lipophilicity

For lead optimization campaigns where a systematic increase in lipophilicity and hydrogen bond acceptor count is desired relative to non-fluorinated or methyl-substituted isoxazole series, this building block offers a quantifiable intermediate step. With an XLogP3 of 1.0 and five H-bond acceptors, it occupies a distinct physicochemical space between the non-fluorinated isoxazole (XLogP3 0.4, HBA 3) and more lipophilic trifluoromethyl or chlorodifluoromethyl variants [1]. This makes it the rational choice when the design hypothesis calls for a modest logP increase and enhanced hydrogen bonding capacity without the larger physicochemical perturbation associated with −CF3 or −CClF2 substitution. Procurement of this specific CHF2 congener enables exploration of this intermediate property space without resorting to mixtures of methyl and trifluoromethyl analogs that cannot replicate the unique stereoelectronic profile of the CHF2 group.

Multi-Gram Building Block Procurement with Validated Synthetic Route Assurance

Process chemistry and scale-up groups requiring gram-to-multigram quantities of a 5-difluoromethylisoxazole intermediate with a functionalizable 3-position should prioritize this compound based on the availability of two orthogonal, literature-validated synthetic routes. The deoxofluorination method has been demonstrated on multigram scale for related 5-fluoroalkylisoxazoles [1], and the vinyl azide cyclization route provides an alternative approach with yields up to 89% [2]. The existence of multiple independent commercial suppliers (≥5 identified) further reduces supply chain risk compared to single-source fluorinated building blocks [3]. This scenario is most applicable when procurement decisions must account for both initial research quantities and potential scale-up trajectory.

Quote Request

Request a Quote for 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.